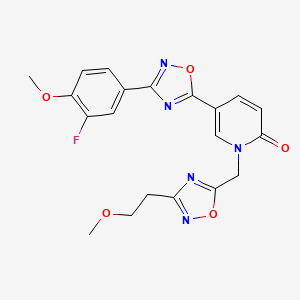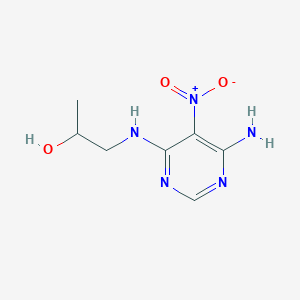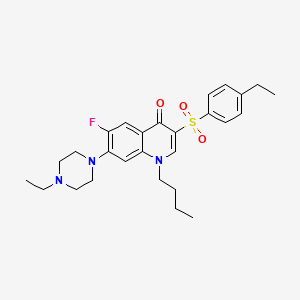
1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H34FN3O3S and its molecular weight is 499.65. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Fluoroquinolones, including compounds with sulfonamide groups, have been extensively studied for their broad antibacterial properties. A study highlighted the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Anticonvulsant Activity
Another study focused on the synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, combining chemical fragments of known antiepileptic drugs. These compounds displayed broad spectra of activity across several preclinical seizure models, suggesting their potential in developing new anticonvulsant therapies (Kamiński et al., 2015).
Fluorescent Probing and Imaging
A study introduced a novel fluorescent probe for detecting DTT, a reducing agent important in biology and medicine. This probe, designed for fast recognition and imaging of DTT in cells, underscores the role of such compounds in enhancing biochemical and biomedical research through improved detection methods (Sun et al., 2018).
Catalysis in Organic Synthesis
Research has also been conducted on the use of sulfonated catalysts for promoting organic synthesis reactions. A novel nanosized N-sulfonated Brönsted acidic catalyst was used for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, showcasing the potential of fluoroquinoline derivatives in facilitating complex chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Protein Kinase Inhibition
Sulfonamide derivatives have been explored as inhibitors of protein kinases, which are crucial in regulating cellular processes. A study on a fluorescent protein kinase C inhibitor demonstrated its utility in tissue experiments, highlighting the importance of such compounds in understanding and manipulating signal transduction pathways (Hagiwara et al., 1988).
Propriétés
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-4-7-12-31-19-26(35(33,34)21-10-8-20(5-2)9-11-21)27(32)22-17-23(28)25(18-24(22)31)30-15-13-29(6-3)14-16-30/h8-11,17-19H,4-7,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVOQVANUBGEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
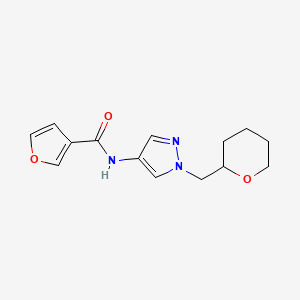
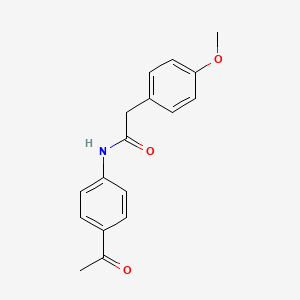
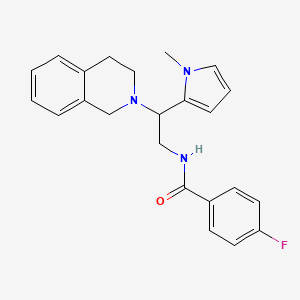
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)
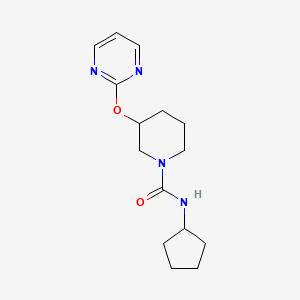
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)
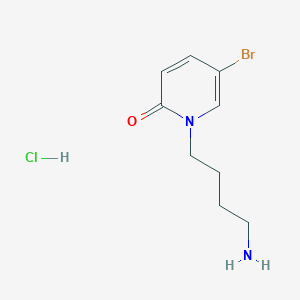
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)
